4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-5(16)2-4-6/h1-4,7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKODGXQLUBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570256 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-81-1 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1,1,2,3,3,3 Hexafluoropropoxy Aniline
Strategies for the Construction of the 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline Core
The primary strategies for synthesizing this compound involve forming the ether linkage and introducing the amino group. These can be accomplished through nucleophilic aromatic substitution, etherification reactions, and reductive pathways.
Nucleophilic Aromatic Substitution Approaches on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a key method for creating the C-O bond in this compound. nih.gov This approach typically involves the reaction of a halogenated aromatic compound with a nucleophile.
A common precursor for this synthesis is 4-fluoronitrobenzene. The fluorine atom on the aromatic ring is activated by the electron-withdrawing nitro group, making it a good leaving group for nucleophilic attack. wikipedia.org The reaction proceeds by attacking the hexafluoroisopropoxide nucleophile on the carbon atom bearing the fluorine. The presence of a strong electron-withdrawing group, such as a nitro group, in the para position facilitates this substitution. nih.govwikipedia.org
The reaction is typically carried out in the presence of a base, which deprotonates the hexafluoroisopropanol to generate the more nucleophilic alkoxide. The resulting intermediate, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene, can then be converted to the target aniline (B41778) derivative.
Etherification Reactions Involving Hexafluoroisopropanol Derivatives
Etherification reactions provide another direct route to the hexafluoropropoxy-substituted aromatic core. The Williamson ether synthesis is a classic and versatile method for forming ethers and can be adapted for this purpose. youtube.commasterorganicchemistry.comwikipedia.org This reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org In this context, a phenoxide is reacted with a hexafluoropropyl halide or a related derivative with a good leaving group.
One approach involves the deprotonation of 4-aminophenol (B1666318) to form the corresponding phenoxide. wikipedia.orgatamanchemicals.comnih.gov This phenoxide then acts as a nucleophile, attacking a suitable hexafluoropropyl electrophile. However, the presence of the amino group can complicate the reaction, and protection of the amine may be necessary.
Alternatively, the reaction can be performed on a precursor like 4-nitrophenol (B140041). wikipedia.org The phenoxide of 4-nitrophenol is formed by treatment with a base and then reacted with a hexafluoropropylating agent. The resulting nitro compound is then reduced to the desired aniline.
Reductive Amination and Nitro Group Reduction Pathways
Reductive pathways are crucial for converting intermediate nitro compounds into the final aniline product. The reduction of a nitro group is a common and effective method for introducing an amino group onto an aromatic ring. libretexts.org
Once 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene is synthesized, for instance via nucleophilic aromatic substitution, the nitro group is reduced to an amine. smolecule.com This reduction can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like platinum or palladium on carbon is a common method. libretexts.org Other reducing agents such as tin(II) chloride, iron, or zinc in an acidic medium can also be employed. libretexts.org
Reductive amination is another synthetic strategy, although less direct for this specific compound. libretexts.orgmasterorganicchemistry.comarkat-usa.org It typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.orgmasterorganicchemistry.com This method is more commonly used for the synthesis of substituted amines where an alkyl group is added to a nitrogen atom. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov
In the context of synthesizing this compound, this method could be applied by coupling an amine or an ammonia (B1221849) equivalent with a pre-functionalized aryl halide, such as 4-bromo-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene. The reaction requires a palladium source, like palladium(II) acetate (B1210297) or a pre-catalyst, and a phosphine-based ligand. nih.govrsc.org The choice of ligand is critical for the efficiency of the reaction and can influence the scope of the substrates. wikipedia.orgrsc.org
The Buchwald-Hartwig amination is known for its functional group tolerance and can be performed under relatively mild conditions, making it an attractive method for the synthesis of complex anilines. wikipedia.orglibretexts.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential to maximize the yield and purity of this compound. This includes the careful selection of solvents, temperature, and catalysts.
Investigation of Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the efficiency of the synthetic reactions used to prepare this compound. The solvent can influence the solubility of reactants, the rate of reaction, and the stability of intermediates. pensoft.netresearchgate.net
For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used. These solvents can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.
In etherification reactions like the Williamson ether synthesis, the choice of solvent depends on the specific reactants. Polar aprotic solvents are generally preferred to facilitate the SN2 mechanism. masterorganicchemistry.com
For palladium-catalyzed cross-coupling reactions, solvents such as toluene, dioxane, and THF are commonly employed. libretexts.org The solvent can affect the solubility of the catalyst and substrates, as well as the stability of the catalytic species. Recent studies have also explored the use of hexafluoroisopropanol (HFIP) as a solvent or additive, which can promote certain transformations through substrate activation and stabilization of reactive intermediates. researchgate.net
The effect of the solvent on reaction efficiency is often determined empirically, with different solvents being screened to find the optimal conditions for a specific transformation.
Table 1: Common Solvents and Their Applications in the Synthesis of this compound
| Reaction Type | Common Solvents | Rationale |
| Nucleophilic Aromatic Substitution | DMF, DMSO, Acetonitrile | Polar aprotic, solvates cations, increases nucleophilicity. |
| Williamson Ether Synthesis | DMF, THF, Acetonitrile | Polar aprotic, facilitates SN2 mechanism. |
| Palladium-Catalyzed Coupling | Toluene, Dioxane, THF, HFIP | Solubilizes catalyst and substrates, can stabilize catalytic species. |
| Reduction of Nitro Group | Ethanol, Ethyl Acetate, Water | Solubilizes reactants and is compatible with common reducing agents. |
Catalyst Selection and Loading for Enhanced Reactivity and Selectivity
The synthesis of this compound, primarily through the nucleophilic addition of 4-aminophenol to hexafluoropropene (B89477), is critically dependent on the choice of catalyst. The catalyst's role is to facilitate the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity to attack the electron-deficient double bond of hexafluoropropene.
Phase Transfer Catalysis (PTC): For industrial applications, phase transfer catalysis is a highly effective method for the etherification of aminophenols. google.comwipo.int This technique is particularly advantageous when dealing with reactants in different phases, such as an aqueous solution of the phenoxide salt and an organic solvent containing the fluoroalkene. Quaternary ammonium (B1175870) salts are the most common phase transfer catalysts, with their efficacy dependent on the lipophilicity of the alkyl or aryl substituents. google.com The catalyst extracts the phenoxide anion from the aqueous phase into the organic phase, where it can react with the hexafluoropropene. The catalyst loading must be optimized to ensure a sufficient reaction rate without incurring unnecessary cost or complicating product purification.
Palladium and Copper-Based Catalysts: While not the standard route for this specific transformation, related C-O bond-forming reactions to create fluorinated aryl ethers utilize transition metal catalysis. Palladium-catalyzed cross-coupling reactions, using ligands like tBuBrettPhos, have shown high efficiency for coupling aryl bromides with fluorinated alcohols. acs.org Similarly, copper-catalyzed Chan-Lam couplings can form aryl ethers from aryl boronic acids. acs.org These methods, however, are more complex and less atom-economical for this specific target molecule compared to the direct addition route.
Below is a table comparing potential catalyst systems for aryl-fluoroalkyl ether synthesis.
| Catalyst System | Reactants | Typical Loading | Advantages | Disadvantages |
| Phase Transfer Catalyst (e.g., NBu₄Br) | 4-Aminophenol + Hexafluoropropene | 1-10 mol% | Industrially viable, high throughput, suitable for two-phase systems. google.comwipo.int | Requires a strong base, potential for emulsion formation. |
| Palladium-Cross Coupling (e.g., tBuBrettPhos Pd G3) | 4-Bromoaniline derivative + Hexafluoropropanol | 1-5 mol% | Excellent functional group tolerance, applicable to complex molecules. acs.org | Requires pre-functionalized starting material (bromo-), higher catalyst cost, less atom-economical. |
| Copper-Catalyzed Coupling (e.g., CuI/L-proline) | 4-Aminophenylboronic acid + Hexafluoropropanol | 5-20 mol% | Milder conditions than some traditional methods. acs.org | Requires pre-functionalized starting material (boronic acid), may require specific ligands. |
Temperature, Pressure, and Concentration Influences on Product Formation
The reaction conditions—temperature, pressure, and reactant concentrations—are pivotal in controlling the rate and selectivity of the synthesis of this compound.
Temperature: The etherification reaction is typically conducted at elevated temperatures to ensure a sufficient reaction rate. Patent literature for analogous aminophenol etherifications suggests a broad range of 20°C to 150°C, with a preferred range of 30°C to 120°C to balance reaction speed with selectivity. google.com Higher temperatures can lead to undesired side reactions, such as polymerization of the hexafluoropropene or decomposition of the product. For similar syntheses, optimal temperatures around 40-80°C have been reported. google.com
Pressure: When using a gaseous reagent like hexafluoropropene, pressure is a critical parameter. Operating at elevated pressures increases the concentration of the dissolved gas in the reaction solvent, thereby accelerating the reaction rate. A patent for a related amination reaction mentions operating at pressures up to 4 atmospheres to achieve high yields. chemicalbook.com The pressure must be carefully controlled for safety and to maintain a consistent reaction rate.
Concentration: The concentration of the reactants and the base (e.g., sodium hydroxide) directly impacts the reaction kinetics. A higher concentration of the base will more effectively generate the nucleophilic phenoxide from 4-aminophenol. However, excessively high base concentrations can promote side reactions. The concentration of the phase transfer catalyst is also crucial; a sufficient concentration is needed to transport the phenoxide ion effectively, but overloading can make post-reaction removal difficult.
The interplay of these parameters is summarized in the table below.
| Parameter | Effect on Reaction Rate | Effect on Selectivity/Yield | Typical Range |
| Temperature | Increases with temperature | Optimal range exists; too high can cause side reactions and reduce yield. | 30 - 120 °C google.com |
| Pressure (with gaseous HFP) | Increases with pressure | Higher pressure increases reactant concentration, boosting yield up to a point. | 1 - 5 atm |
| Base Concentration | Increases with concentration | Higher concentration favors phenoxide formation but can increase side reactions. | Stoichiometric to slight excess |
| Catalyst Concentration | Increases with concentration up to a plateau | Affects rate more than final yield; optimal loading minimizes cost and waste. | 1 - 10 mol% |
Scalability Considerations for Industrial Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Heat Management: The etherification reaction is typically exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways, which could lead to dangerous pressure build-up and the formation of unwanted byproducts. Industrial reactors must be equipped with advanced cooling systems and monitoring to maintain a stable temperature. chembam.com
Mass Transfer: In heterogeneous reaction systems (e.g., solid-liquid-gas or liquid-liquid-gas), efficient mixing is crucial. On a large scale, ensuring that the gaseous hexafluoropropene, the aqueous base, and the organic solvent are intimately mixed requires powerful agitation and specialized reactor designs to overcome mass transfer limitations.
Reagent Handling: Hexafluoropropene is a gas that requires specialized high-pressure storage and handling infrastructure. The use of strong bases like sodium hydroxide (B78521) and potentially corrosive intermediates also necessitates the use of corrosion-resistant reactors and equipment.
Process Economics: The cost of raw materials, catalysts, and energy, along with the capital expenditure for specialized equipment, are major considerations. The phase transfer catalysis route is often favored for industrial production due to the relatively low cost of the catalysts and their high efficiency. google.comwipo.int Optimizing catalyst loading and recycling solvents and catalysts are key to improving the economic viability of the process.
Downstream Processing: Isolating and purifying the final product on a large scale requires efficient methods for phase separation, extraction, distillation, and crystallization. The choice of solvent and catalyst can significantly impact the complexity and cost of this purification stage.
Novel Synthetic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, recent research efforts have focused on developing more sustainable and environmentally benign synthetic methods. This involves exploring novel technologies like flow chemistry and utilizing greener reagents to minimize waste and environmental impact. nih.gov
Exploration of Flow Chemistry Techniques for Sustainable Production
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of fluorinated compounds, including enhanced safety, process control, and scalability. sterlingpharmasolutions.com The synthesis of fluorinated amino acids and other complex molecules has been successfully demonstrated using flow techniques. uc.pt
For the production of this compound, a flow process would involve continuously pumping streams of the reactants (4-aminophenol dissolved in a solvent with a base, and hexafluoropropene) into a microreactor or a packed-bed reactor. The key benefits include:
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with high pressures, exothermic reactions, and toxic reagents.
Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.
Efficient Mixing: The high surface-area-to-volume ratio in microreactors ensures rapid and efficient mixing and heat transfer, overcoming the mass transfer limitations often seen in large batch reactors.
Scalability: Production can be scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, avoiding the complex challenges of scaling up batch reactors.
Utilization of Sustainable Reagents and Weaker Bases
A key goal of green chemistry is to replace hazardous reagents with more sustainable alternatives. In the synthesis of this compound, this primarily involves the base and the solvent.
Weaker Bases: While strong bases like NaOH and KOH are effective, they are corrosive and can lead to side reactions. Research into O-alkylation of phenols has shown that weaker, solid bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be highly effective, particularly when paired with a suitable solvent or under solvent-free conditions. researchgate.net These bases are safer to handle, less corrosive, and simplify the workup process as they can often be removed by simple filtration. Caesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, base used in modern coupling reactions. acs.org
Green Solvents: Traditional solvents like DMF and DMSO, while effective, are under scrutiny due to their toxicity and high boiling points, which makes them energy-intensive to remove. Greener alternatives include solvents derived from renewable resources or those with better environmental, health, and safety profiles. For similar reactions, solvents like dimethyl carbonate (DMC) and cyclopentyl methyl ether (CPME) have been investigated as greener alternatives. researchgate.net In some cases, reactions can be performed under solvent-free conditions, for example by grinding the solid reactants together, which represents an ideal green chemistry scenario. researchgate.net
Atom Economy and Waste Reduction in Synthetic Pathways
Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. nih.govchembam.com
Atom Economy: This metric calculates the efficiency with which atoms from the reactants are incorporated into the desired product. nih.gov The ideal synthesis of this compound is an addition reaction:
C₆H₇NO (4-Aminophenol) + C₃F₆ (Hexafluoropropene) → C₉H₇F₆NO
In this ideal transformation, all atoms from the reactants are part of the final product. Therefore, the theoretical atom economy is 100%.
E-Factor and Waste Reduction: The E-factor, defined as the total mass of waste produced per mass of product, gives a more practical measure of a process's environmental impact. chembam.comchembam.com Although the atom economy is 100%, the real-world process generates waste. For instance, if a stoichiometric amount of NaOH is used as the base, it generates water as a byproduct during the deprotonation of 4-aminophenol. The main sources of waste are:
Solvents that are not fully recycled.
Byproducts from the base (e.g., water from NaOH, or salts after neutralization).
Energy consumed during heating, cooling, and purification.
Byproducts from side reactions, leading to lower yields.
Green chemistry strategies aim to minimize the E-factor. Using a catalytic amount of a base instead of a stoichiometric amount, recycling solvents, and improving reaction selectivity to achieve near-quantitative yields are crucial steps. The shift from traditional batch processing, which can have E-factors in the range of 5-50 for fine chemicals, to optimized catalytic or flow processes can significantly reduce waste and enhance the sustainability of the synthesis. chembam.comwiley-vch.de
Chemical Reactivity and Mechanistic Investigations of 4 1,1,2,3,3,3 Hexafluoropropoxy Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of a primary amine attached to a benzene (B151609) ring, is a key site for a variety of chemical transformations.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The amino group of the aniline moiety is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the donation of the nitrogen's lone pair of electrons into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles. wikipedia.org The increased reactivity can, however, be tempered by steric hindrance from the bulky hexafluoropropoxy group. wikipedia.orglibretexts.org
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The stability of the cationic intermediate, known as a σ-complex or benzenium ion, is enhanced when the electrophile attacks the ortho and para positions of aniline because the nitrogen atom can donate electron density to the π-system, creating an additional resonance structure. wikipedia.orglibretexts.org
The regioselectivity of these reactions, which dictates the position of substitution, is a balance between the electronic activating effects of the amine and the steric bulk of both the directing group and the incoming electrophile. wikipedia.orgfastercapital.com While the amine group directs incoming electrophiles to the ortho and para positions, the large hexafluoropropoxy group may sterically hinder the approach to the ortho position, potentially favoring para-substitution. libretexts.org
Condensation and Polymerization Reactions Initiated by the Amine Group
The primary amine group of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a versatile nucleophile, enabling it to participate in various condensation and polymerization reactions. These reactions are fundamental to the synthesis of a wide array of functional materials.
Condensation reactions involving the amine group, such as the formation of Schiff bases (imines) through reaction with aldehydes or ketones, are common. nih.govnih.gov These reactions proceed via a hemiaminal intermediate, which then dehydrates to form the imine. mdpi.com The stability of this intermediate can be influenced by the solvent and the electronic nature of the reactants. mdpi.com For instance, the condensation of anilines with benzaldehydes can be used to synthesize liquid crystals. nih.gov
The amine functionality also allows this compound to act as a monomer in polymerization reactions. It can undergo oxidative polymerization to form polyaniline derivatives or participate in polycondensation reactions with dianhydrides to produce polyimides. rsc.orgmdpi.comnih.govrsc.org Fluorinated polyimides are particularly noted for their excellent thermal stability, good solubility, and favorable gas transport properties. rsc.orgmdpi.com The incorporation of the hexafluoropropoxy group can enhance these properties, leading to materials suitable for applications in optics and gas separation. rsc.org The synthesis of these polymers can be achieved through various methods, including one-pot high-temperature polycondensation and more environmentally friendly hydrothermal processes. rsc.orgmdpi.com
Derivatization Reactions for Functional Material Precursors
The reactivity of the amine group in this compound makes it a valuable precursor for the synthesis of various functional materials, particularly liquid crystals and electro-optic materials.
The synthesis of liquid crystals often involves the condensation of anilines with aldehydes to form Schiff bases, which can exhibit mesomorphic properties. nih.govcolorado.edumdpi.com The presence of the hexafluoropropoxy group can influence the liquid crystalline behavior, such as the transition temperatures and the types of phases observed. nih.govrsc.org The introduction of fluorine atoms into the molecular structure is a known strategy to modify the physical and chemical properties of liquid crystals. nih.gov
Furthermore, fluorinated anilines are used as precursors for electro-optic materials. researchgate.net The derivatization of this compound can lead to molecules with desirable properties for applications in high-speed photonics and liquid crystal displays. researchgate.net The specific derivatives synthesized can be tailored to achieve specific functionalities, such as high thermal stability and specific piezoelectric properties in polyimide films. acs.org
Influence of the Hexafluoropropoxy Group on Aromatic Reactivity
The hexafluoropropoxy group exerts a significant influence on the reactivity of the aromatic ring through a combination of electronic and steric effects.
Electronic Effects of the Fluorinated Ether on Ring Activation/Deactivation
The hexafluoropropoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. numberanalytics.comnih.gov This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. numberanalytics.comnih.gov The deactivating effect is primarily inductive, transmitted through the sigma bonds. numberanalytics.comfrancis-press.com
The impact of fluorination on aromaticity is complex; while the inductive effect decreases electron density, the resonance effect can reduce π-delocalization. nih.gov Studies on fluorinated benzenes have shown a general trend of decreasing aromaticity with an increasing number of fluorine atoms. nih.gov
Steric Hindrance Considerations in Reaction Pathways
The hexafluoropropoxy group is sterically bulky, which can significantly influence the regioselectivity and rate of reactions occurring at the aromatic ring and the aniline nitrogen. fastercapital.comscience.govresearchgate.netscience.gov Steric hindrance arises from the spatial arrangement of atoms that restricts the approach of reactants. fastercapital.com
In electrophilic aromatic substitution, the bulky hexafluoropropoxy group can hinder the approach of the electrophile to the ortho positions of the aniline ring. libretexts.org This steric clash can lead to a preference for substitution at the less sterically hindered para position. libretexts.org
Similarly, reactions involving the amine group can also be affected by the steric bulk of the adjacent hexafluoropropoxy group. While not directly attached to the nitrogen, its proximity can influence the accessibility of the lone pair and the transition state geometries of reactions such as acylation or alkylation. The conformational flexibility of the hexafluoropropoxy chain may allow it to adopt orientations that either block or open access to the reactive sites on the aromatic ring and the amine. rsc.org
Mechanistic Studies of Key Transformation Pathways
The elucidation of reaction mechanisms is fundamental to controlling reaction outcomes and designing novel synthetic routes. For a molecule like this compound, mechanistic studies would be crucial in understanding how the interplay between the activating amino group and the deactivating, sterically demanding hexafluoropropoxy group dictates its reactivity in various chemical transformations.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation of transient species is a cornerstone of mechanistic chemistry. For reactions involving this compound, a suite of spectroscopic techniques could be employed to monitor the formation and decay of reaction intermediates. Due to the presence of the hexafluoropropoxy group, ¹⁹F NMR spectroscopy would be an exceptionally powerful tool. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR would likely allow for the clear distinction between the starting material, any fluorine-containing intermediates, and the final products, even in complex reaction mixtures. rsc.orgcdnsciencepub.com
In a hypothetical electrophilic substitution reaction, such as bromination, one could expect to observe the transient formation of a σ-complex (a Wheland intermediate). The progress of the reaction could be monitored by various spectroscopic methods.
Illustrative Spectroscopic Data for a Hypothetical Bromination Reaction:
| Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | UV-Vis (λmax, nm) |
| Starting Material: this compound | Aromatic protons (~6.8-7.2), -NH₂ (~3.8), -OCH (~4.9) | Aromatic carbons (~115-150), -OCH (~75, septet), -CF₂H (~118, tq), -CF₃ (~125, q) | -CF₂H ( | ~240, ~295 researchgate.net |
| σ-Complex Intermediate: | Shifted aromatic protons, one sp³-hybridized carbon proton | One sp³-hybridized carbon (~50-60), other aromatic carbons shifted | Minor shifts in -CF₂H and -CF₃ signals | Potential transient absorption at longer wavelengths (>350 nm) |
| Product: 2-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | Aromatic protons shifted downfield, -NH₂ (~4.0), -OCH (~4.9) | C-Br (~110), other aromatic carbons shifted | -CF₂H ( | Bathochromic shift compared to starting material |
This table is illustrative and based on general principles and data from analogous compounds. Actual chemical shifts would need to be determined experimentally.
UV-Vis spectroscopy would also be valuable, as the formation of charged intermediates like σ-complexes or radical cations often leads to new absorption bands at different wavelengths compared to the neutral starting material and product. nih.gov The appearance and subsequent disappearance of such an absorption band would provide kinetic data on the intermediate.
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction by replacing an atom with its heavier isotope and measuring the change in reaction rate. libretexts.orgwikipedia.org In the context of reactions involving this compound, deuterium (B1214612) labeling would be particularly insightful.
For instance, in an electrophilic aromatic substitution reaction, if the C-H bond cleavage at the position of substitution is part of the rate-determining step, a primary KIE (kH/kD > 1) would be expected. youtube.com Conversely, if the initial attack of the electrophile to form the σ-complex is rate-determining, and the subsequent proton loss is fast, a negligible KIE (kH/kD ≈ 1) would be observed.
Illustrative Kinetic Isotope Effect Data for a Hypothetical Electrophilic Substitution:
| Reaction | Substrate | Rate Constant | kH/kD | Mechanistic Interpretation |
| Nitration | This compound | kH | 1.05 | C-H bond cleavage is not the rate-determining step. Formation of the σ-complex is likely the slow step. |
| Diazo Coupling | This compound | kH | 2.5 | C-H bond cleavage is partially rate-determining, suggesting the second step (rearomatization) has a comparable energy barrier to the first step. cdnsciencepub.com |
| Halogenation | This compound-2,6-d₂ | kD |
This table presents hypothetical data based on known KIEs for similar reactions of anilines. cdnsciencepub.comegyankosh.ac.in
A value of kH/kD around 2.0 has been observed in the reaction of aniline with 4,6-dinitrobenzofuroxan, indicating that C-C bond formation is largely the rate-determining step. cdnsciencepub.com In contrast, a significant KIE would suggest that the proton removal and subsequent rearomatization of the aromatic ring is the slowest step. The magnitude of the KIE can provide subtle details about the transition state structure.
Investigation of Radical Reaction Pathways
Given the electron-rich nature of the aniline moiety, single-electron transfer (SET) pathways leading to radical intermediates are plausible, especially in oxidation reactions or photochemically induced transformations. The investigation of such radical pathways would likely involve techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and radical trapping experiments.
Upon one-electron oxidation, this compound would form a radical cation. EPR spectroscopy could potentially be used to directly observe this transient species. The resulting EPR spectrum would be characterized by its g-value and hyperfine coupling constants (hfc's) arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule (¹H, ¹⁴N, and ¹⁹F).
Hypothetical EPR Data for the Radical Cation of this compound:
| Parameter | Expected Value/Pattern | Information Gained |
| g-value | ~2.003 - 2.004 | Characteristic of an organic radical with significant spin density on nitrogen and the aromatic ring. |
| ¹⁴N hfc (aN) | ~7-10 G | Indicates significant spin density on the nitrogen atom. |
| ¹H hfc (aH) | Splitting from ortho, meta, and -NH₂ protons | Provides information on the spin density distribution across the aromatic ring and the amino group. |
| ¹⁹F hfc (aF) | Likely small, but potentially observable | Would indicate the extent of spin delocalization onto the hexafluoropropoxy group. |
This table contains hypothetical data based on known EPR parameters for aniline radical cations.
In cases where the radical intermediate is too short-lived to be observed directly by EPR, spin trapping experiments can be employed. In this technique, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected and characterized by EPR. The hyperfine coupling constants of the trapped adduct can provide information about the structure of the original transient radical. researchgate.net The presence of radical intermediates could also be inferred from product studies, where the formation of dimers or other products characteristic of radical coupling might be observed.
Advanced Spectroscopic and Structural Characterization of 4 1,1,2,3,3,3 Hexafluoropropoxy Aniline
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a compound like 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, a suite of advanced NMR experiments would be necessary for a complete conformational analysis.
Multi-dimensional NMR (2D-NOESY, HMBC, HSQC) for Conformational Analysis
Techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in determining the spatial arrangement of atoms and the connectivity across multiple bonds.
HSQC would reveal the direct correlations between protons and the carbon atoms they are attached to.
HMBC would show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular skeleton.
2D-NOESY provides information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the flexible hexafluoropropoxy side chain relative to the aniline (B41778) ring.
Without experimental data, it is not possible to construct data tables of chemical shifts and coupling constants or to perform a detailed conformational analysis for this compound.
Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments and Electronic Effects
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. The hexafluoropropoxy group in the target molecule has three distinct fluorine environments: the CF₃ group, the CF₂ group, and the CHF group. Each of these would give rise to a unique signal in the ¹⁹F NMR spectrum, with characteristic chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei and with the proton on the chiral center. The chemical shifts would be sensitive to the electronic effects of the aniline ring.
A hypothetical ¹⁹F NMR data table would look like this:
| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CF₃ | Data not available | Data not available | Data not available |
| CF₂ | Data not available | Data not available | Data not available |
| CHF | Data not available | Data not available | Data not available |
However, no published ¹⁹F NMR spectra or data for this compound could be located.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. It also reveals how molecules pack in a crystal lattice and the nature of intermolecular interactions.
Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding
For this compound, X-ray crystallography would be expected to show hydrogen bonding involving the amine (-NH₂) group, which could act as a hydrogen bond donor, and potentially the oxygen or fluorine atoms of the hexafluoropropoxy group acting as weak acceptors. The packing of the molecules would be influenced by these hydrogen bonds as well as by dipole-dipole and van der Waals interactions.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study would provide a detailed data table of all atomic coordinates and geometric parameters. This would allow for a precise understanding of the molecular geometry, including the planarity of the aniline ring and the conformation of the side chain.
An example of a data table that would be generated from such a study is shown below, but it remains unpopulated due to the absence of experimental data.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (e.g., C-N, C-O) | Data not available |
| Bond Angles (e.g., C-N-H, C-O-C) | Data not available |
Vibrational Spectroscopy for Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and can also provide insights into the conformational isomers of a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching of the primary amine group.
C-N stretching of the aniline.
Aromatic C-H and C=C stretching .
C-O-C stretching of the ether linkage.
Strong C-F stretching vibrations from the hexafluoropropoxy group.
Different rotational isomers (conformers) of the molecule could potentially be identified by subtle shifts in the vibrational frequencies, particularly in the fingerprint region of the spectrum.
A summary of expected vibrational modes is presented in the table below, though the specific frequencies are unknown without experimental data.
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-O-C Stretch | 1000-1300 |
High-Resolution Raman Spectroscopy for Molecular Vibrations
High-Resolution Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. renishaw.comanton-paar.com The Raman spectrum provides a unique fingerprint based on the inelastic scattering of monochromatic light, which is sensitive to changes in molecular polarizability. libretexts.org For this compound, the spectrum is dominated by vibrations originating from the aniline ring, the ether linkage, and the heavily fluorinated propoxy chain.
The frequencies of molecular vibrations are dependent on the mass of the atoms and the strength of the bonds connecting them. renishaw.com Key vibrational modes for this molecule include:
Aromatic Ring Vibrations : The benzene (B151609) ring exhibits several characteristic modes. The C-C stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. The ring "breathing" mode, a symmetric expansion and contraction of the ring, is a strong and sharp band often seen around 1000 cm⁻¹.
C-F Vibrations : The numerous carbon-fluorine bonds in the hexafluoropropoxy group give rise to strong Raman signals. C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region, though their exact position can be complex due to coupling effects.
N-H Vibrations : The amine group on the aniline moiety produces characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range. researchgate.net
C-O Ether Linkage : The C-O-C stretching vibrations of the ether linkage are expected to produce signals in the 1050-1250 cm⁻¹ region.
Table 1: Predicted Raman Shifts and Vibrational Mode Assignments for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3350 - 3450 | N-H symmetric & asymmetric stretching |
| 3050 - 3100 | Aromatic C-H stretching |
| 1600 - 1620 | Aromatic C=C stretching |
| 1250 - 1350 | C-F stretching (asymmetric) |
| 1150 - 1250 | C-O-C asymmetric stretching |
| 990 - 1010 | Aromatic ring breathing (trigonal) |
Fourier Transform Infrared (FTIR) Spectroscopy for Specific Functional Group Assignments
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov It is an exceptionally useful tool for identifying the specific functional groups present in a compound. nih.govmdpi.com The FTIR spectrum of this compound provides complementary information to its Raman spectrum, particularly for polar functional groups.
Key absorptions that confirm the structure include:
Amine Group (-NH₂) : The N-H stretching vibrations appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine. researchgate.net An N-H bending (scissoring) vibration is also expected near 1600 cm⁻¹.
Aromatic Ring : Aromatic C-H stretching vibrations are typically observed as sharp peaks just above 3000 cm⁻¹. mdpi.com The C=C stretching vibrations within the benzene ring result in absorptions in the 1500-1600 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, and their specific position can indicate the substitution pattern on the ring. instanano.com
Hexafluoropropoxy Group : The C-O-C ether linkage shows a strong, characteristic C-O stretching band, typically between 1200 cm⁻¹ and 1260 cm⁻¹ for aryl-alkyl ethers. The presence of highly electronegative fluorine atoms on the propyl group shifts this absorption to a higher frequency. The most intense bands in the spectrum are expected to be the C-F stretching vibrations, which occur in a broad and complex region from 1100 cm⁻¹ to 1350 cm⁻¹.
Table 2: Predicted FTIR Absorption Bands and Functional Group Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3430 & 3350 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretching |
| 3040 - 3080 | Aromatic Ring | C-H Stretching |
| 1620 | Primary Amine (-NH₂) | N-H Bending (Scissoring) |
| 1510 & 1590 | Aromatic Ring | C=C Stretching |
| 1250 - 1350 | Fluoroalkane (-CF₃, -CF₂) | C-F Stretching (Strong, Broad) |
| 1230 | Aryl-Alkyl Ether | C-O-C Asymmetric Stretching |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govnih.gov For this compound (C₉H₈F₆NO), HRMS can confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. The calculated monoisotopic mass of the neutral molecule is 276.0541 u. In positive-ion mode electrospray ionization, the protonated molecule, [M+H]⁺, would have a theoretical m/z of 277.0619.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. nih.govresearchgate.net The resulting fragmentation pattern provides detailed structural information about the precursor ion. rsc.org The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and fragmentation of the fluoroalkoxy side chain.
Likely fragmentation pathways include:
Cleavage of the C-O Ether Bond : A common fragmentation pathway for ethers is the cleavage of the C-O bond. This can result in two primary fragments: the hexafluoropropoxy cation or, more likely, the formation of a radical cation of aminophenol at m/z 109.0711 following a rearrangement and loss of the neutral C₃HF₆ fragment.
Fragmentation of the Side Chain : The hexafluoropropoxy chain can undergo fragmentation. The loss of a trifluoromethyl radical (•CF₃) is a plausible pathway. Studies on similar perfluoroalkyl substances show that fragmentation can involve complex rearrangements and fluorine shifts. nih.gov
Loss of Aniline : Cleavage of the aryl-O bond could lead to the formation of an aniline fragment ion at m/z 92.0500. researchgate.net
Table 3: Proposed Key Fragment Ions from MS/MS Analysis of [C₉H₈F₆NO+H]⁺
| Precursor m/z | Proposed Fragment m/z | Proposed Formula | Neutral Loss |
|---|---|---|---|
| 277.0619 | 109.0711 | [C₆H₇NO]⁺ | C₃HF₆ |
| 277.0619 | 92.0500 | [C₆H₆N]⁺ | C₃H₂F₆O |
Computational and Theoretical Studies of 4 1,1,2,3,3,3 Hexafluoropropoxy Aniline
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties. For a molecule like 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, DFT calculations would typically be used for the following:
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting the 1H and 13C NMR chemical shifts of organic molecules. nih.govnrel.govrsc.org The accuracy of these predictions can be high enough to help assign experimental spectra and even distinguish between isomers. rsc.org For this compound, theoretical predictions would provide valuable reference data for its characterization.
Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. materialsciencejournal.orgglobalresearchonline.netresearchgate.net These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the N-H bonds in the amine group or the C-F bonds in the hexafluoropropoxy group. researchgate.net
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netnih.gov A smaller gap generally suggests that a molecule is more reactive. researchgate.net Analysis of the HOMO and LUMO electron density distributions can reveal the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.com These maps are useful for predicting how a molecule will interact with other molecules, for instance, in identifying sites susceptible to electrophilic or nucleophilic attack. For an aniline (B41778) derivative, the MEP would show the electronegative character of the nitrogen atom and the influence of the electron-donating or -withdrawing nature of the substituent on the aromatic ring.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment.
Conformational Analysis in Different Solvation Environments
MD simulations can be used to explore the different shapes (conformations) a molecule can adopt, particularly in solution. For this compound, simulations in various solvents would reveal how the molecule's conformation, especially the orientation of the bulky and flexible hexafluoropropoxy group, changes in different chemical environments. This information is crucial for understanding its physical properties and how it might interact with other molecules in a solution.
Intermolecular Interactions and Solvent Effects on Structure
There is no specific research available that details the intermolecular interactions or the effects of solvents on the structure of this compound. Generally, for fluorinated aromatic compounds, intermolecular forces are influenced by the high electronegativity of fluorine atoms, which can lead to dipole-dipole interactions and affect hydrogen bonding capabilities. nih.gov The hexafluoropropoxy group is expected to be a significant factor in these interactions.
The use of fluorinated alcohols as solvents has been shown to influence reactions involving anilines, but specific studies modeling the solvation of this compound are absent from the literature. acs.orgrsc.org Theoretical studies on other fluorinated aromatic compounds suggest that solvent effects can significantly alter their chemical properties and reactivity. tandfonline.comtandfonline.com
Quantitative Structure-Property Relationships (QSPR) Modeling
Development of Predictive Models for Chemical Behavior
No specific QSPR models have been developed for this compound. While QSPR studies have been conducted on substituted anilines to predict their metabolic fate, these studies have not included compounds with the hexafluoropropoxy substituent. nih.gov The development of such models would require a dataset of related compounds with experimentally determined properties, which appears to be unavailable.
Reaction Mechanism Elucidation via Computational Pathways
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Detailed computational studies involving transition state searches and Intrinsic Reaction Coordinate (IRC) calculations to elucidate the reaction mechanisms of this compound have not been published. Such calculations are crucial for understanding the step-by-step process of chemical reactions. While computational studies have been performed on the reactions of other aniline derivatives, such as 4-methyl aniline with hydroxyl radicals, this level of analysis is not available for the target compound. mdpi.com
Activation Energy Barriers and Reaction Pathways
Consequently, without transition state and IRC data, the activation energy barriers and specific reaction pathways for this compound have not been computationally determined or documented in scientific literature.
Advanced Applications in Materials Science and Organic Synthesis Excluding Clinical/biological
Precursor in Polymer Chemistry
The presence of the primary amine group on the aniline (B41778) ring makes 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline a suitable monomer for polymerization reactions. The incorporation of the hexafluoropropoxy group is anticipated to impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and dielectric characteristics to the resulting polymers.
Synthesis of Novel Fluorinated Polyimides and Polyurethanes with Enhanced Thermal Stability
The general synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration. The incorporation of the hexafluoropropoxy group from the aniline monomer into the polyimide backbone is expected to increase the polymer's glass transition temperature (Tg) and thermal decomposition temperature. This enhancement is attributed to the strong carbon-fluorine bonds and the bulky nature of the fluoroalkyl group, which restricts chain mobility and increases intermolecular forces.
Similarly, in the synthesis of polyurethanes, which typically involves the reaction of a diisocyanate with a diol, this compound could be chemically modified to form a diol or a diisocyanate monomer. The resulting fluorinated polyurethanes would likely exhibit improved thermal stability compared to their non-fluorinated counterparts.
Table 1: Anticipated Thermal Properties of Polymers Derived from this compound
| Polymer Type | Expected Enhancement in Thermal Stability | Rationale |
| Polyimides | Increased Glass Transition Temperature (Tg) and Decomposition Temperature | Strong C-F bonds, restricted chain mobility due to bulky hexafluoropropoxy group. |
| Polyurethanes | Improved resistance to thermal degradation | High bond energy of C-F bonds in the hexafluoropropoxy substituent. |
Development of Fluorinated Polymer Membranes for Gas Separation and Adsorption
Fluorinated polymers are known to be effective materials for gas separation membranes due to their good chemical resistance, thermal stability, and tunable free volume. The introduction of bulky fluorinated side groups can disrupt polymer chain packing, leading to an increase in fractional free volume and thus enhancing gas permeability.
While specific research on membranes synthesized from this compound is not available, it is plausible that polymers derived from this monomer could be utilized for such applications. The hexafluoropropoxy group would likely increase the solubility of certain gases in the polymer matrix and create larger free volume elements, facilitating the transport of gas molecules. These properties are crucial for developing efficient membranes for separations such as CO₂/CH₄ or O₂/N₂.
Applications in High-Performance Coatings and Dielectric Materials
The inherent properties of fluorinated polymers, such as low surface energy, hydrophobicity, and high thermal stability, make them excellent candidates for high-performance coatings. researchgate.net Polymers incorporating this compound would be expected to exhibit these characteristics, leading to coatings with superior weather resistance, anti-fouling, and protective properties.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aniline moiety, with its amino group, is capable of acting as a hydrogen bond donor, a key interaction in forming organized supramolecular structures. researchgate.net
Formation of Tailored Hydrogen-Bonded Networks
The amino group of this compound can participate in hydrogen bonding with suitable acceptor molecules. researchgate.net This interaction can be exploited to construct well-defined, one-, two-, or three-dimensional supramolecular networks. The directionality and strength of these hydrogen bonds can be tailored by the electronic nature of the substituents on the aniline ring. The electron-withdrawing nature of the hexafluoropropoxy group would influence the hydrogen-bonding acidity of the N-H protons. While general principles of aniline-based supramolecular chemistry are well-established, specific studies involving this compound in the formation of such networks have not been reported.
Design of Molecular Components for Sensors and Switches
The anilino group is a common component in the design of molecular sensors and switches due to its responsive electronic and photophysical properties. Changes in the local environment, such as the presence of an analyte or an external stimulus like light, can alter the properties of the aniline moiety, leading to a detectable signal.
Derivatives of this compound could potentially be designed to act as sensors. For instance, binding of an analyte to a receptor unit attached to the aniline could modulate its fluorescence or electrochemical properties. The fluorinated segment might also be leveraged to tune the molecule's solubility and interaction with specific environments. However, there is no specific research available on the application of this particular compound in molecular sensors or switches.
Intermediate in the Synthesis of Complex Fluorinated Organic Compounds
The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The title compound, this compound, is a valuable building block for introducing the hexafluoropropoxy moiety into larger, more complex structures. This process is fundamental in developing a range of specialized chemicals with applications spanning from agriculture to electronics.
Building Block for Agrochemical Precursors (e.g., Lufenuron)
A significant application of this compound is in the synthesis of agrochemicals, most notably the insecticide Lufenuron. Lufenuron is a benzoylurea (B1208200) insecticide that inhibits chitin (B13524) synthesis in insects, thereby preventing their growth and development. fao.org
The synthesis of Lufenuron involves the reaction of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (B169523) with 2,6-difluorobenzoyl isocyanate. nbinno.comgoogle.com The aniline derivative is a crucial precursor, forming a key part of the final Lufenuron molecule. nbinno.com The synthesis pathway to obtain this precursor often starts with 4-amino-2,5-dichlorophenol, which undergoes an addition reaction with hexafluoropropylene. google.com This multi-step synthesis highlights the importance of the title compound in producing effective crop protection agents. google.comgoogle.com
Table 1: Key Intermediates in Lufenuron Synthesis
| Intermediate Compound | Role in Synthesis |
|---|---|
| 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | Key precursor containing the hexafluoropropoxy group. nbinno.com |
| 2,6-difluorobenzoyl isocyanate | Reactant that couples with the aniline derivative to form the urea (B33335) linkage. nbinno.com |
| 4-amino-2,5-dichlorophenol | Starting material for the synthesis of the aniline precursor. google.com |
| Hexafluoropropylene | Source of the hexafluoropropoxy group. google.com |
Precursor for Advanced Electronic Materials
The unique electronic properties conferred by fluorine-containing groups make this compound a valuable precursor in the development of advanced electronic materials. The high electronegativity and stability of the C-F bond can influence the energy levels and charge transport characteristics of organic semiconductors.
Components in Optoelectronic Devices (e.g., OLEDs, Perovskite Solar Cells, Hole-Transporting Materials)
In the field of optoelectronics, aniline-based compounds are integral to the development of efficient devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govrsc.org Specifically, they are often used in the hole-transporting layer (HTL), which is crucial for efficient charge extraction and transport. nih.govresearchgate.net
Fluorinated aniline derivatives, synthesized from precursors like this compound, are being investigated as components of novel hole-transporting materials (HTMs). nih.gov The introduction of fluorine can deepen the Highest Occupied Molecular Orbital (HOMO) level of the HTM, which can lead to better energy level alignment with the perovskite absorber layer, ultimately improving the power conversion efficiency of the solar cell. nih.gov Research has shown that modifying the peripheral aniline units of complex molecules with fluorine can significantly impact the performance of perovskite solar cells and light-emitting diodes. nih.gov
Table 2: Impact of Fluorination on Hole-Transporting Material Properties
| Property | Effect of Fluorination | Impact on Device Performance |
|---|---|---|
| HOMO Energy Level | Deepens the HOMO level | Improved energy level alignment, leading to higher power conversion efficiency in perovskite solar cells. nih.gov |
| Charge Carrier Injection | Facilitates charge carrier injection | Enhances the external quantum efficiency in perovskite light-emitting diodes. nih.gov |
| Interfacial Contact | Can improve the HTL/perovskite interface | Better charge extraction and overall device performance. nih.gov |
Precursors for Photoreactive Compounds in Lithography
Photolithography is a key process in the manufacturing of semiconductors, where a light-sensitive material known as a photoresist is used to create intricate patterns on a substrate. mdpi.com The properties of the photoresist are critical to the resolution and efficiency of the lithographic process. mdpi.com
Fluorinated compounds are increasingly being explored for their potential in advanced lithography, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) applications. researchgate.net The incorporation of fluorine can enhance the transparency of the photoresist at these shorter wavelengths, which is crucial for achieving finer resolutions. researchgate.net While direct use of this compound in photoresists is not widely documented, its role as a precursor for more complex photoreactive compounds is an area of active research. The hexafluoropropoxy group can impart desirable properties such as increased transparency and etch resistance to the final photoresist formulation.
Future Research Directions and Challenges
Exploration of Novel Catalytic Transformations for 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
The aniline (B41778) moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmaceuticals and functional materials. Future research will likely focus on leveraging the unique reactivity of this compound in novel catalytic transformations.
A significant area of exploration is the development of new routes to N-aromatic heterocycles. Recent studies have demonstrated the synthesis of heterocycles through the hydrogenation of dicarboxylic acids and their esters in the presence of anilines, catalyzed by ruthenium complexes. rsc.org Applying such methodologies to this compound could yield a new family of fluorinated N-aryl cyclic amines with potential applications in medicinal chemistry. The electron-withdrawing nature of the hexafluoropropoxy group may influence the reaction kinetics and yields, presenting a challenge and an opportunity for catalyst optimization.
Furthermore, visible light-catalyzed fluoroalkylation reactions of aniline derivatives represent a burgeoning field of research. conicet.gov.ar These methods, often employing photocatalysts like iridium or ruthenium complexes, allow for the direct introduction of fluoroalkyl groups onto the aromatic ring. conicet.gov.ar Investigating the behavior of this compound under such conditions could lead to the synthesis of polyfluorinated aromatic compounds with unique properties. The interplay between the existing hexafluoropropoxy group and the newly introduced fluoroalkyl chain would be of fundamental interest.
The development of metal-free catalytic systems for the functionalization of anilines is another promising avenue. For instance, the use of aniline N-oxides to prepare halogenated anilines and aryl sulfoxides has been reported. udel.edu Exploring the conversion of this compound to its N-oxide and subsequent transformations could provide access to a diverse range of substituted derivatives without the need for transition metal catalysts. udel.edu
| Catalytic Transformation | Potential Catalyst/Reagent | Potential Product Class | Reference |
| N-Aromatic Heterocycle Synthesis | [Ru(acac)3] and triphos | Fluorinated N-aryl cyclic amines | rsc.org |
| Photoinduced Fluoroalkylation | fac-Ir(ppy)3 | Polyfluorinated anilines | conicet.gov.ar |
| Metal-Free Halogenation | Thionyl halides (via N-oxide) | Halogenated 4-(1,1,2,3,3,3-Hexafluoropropoxy)anilines | udel.edu |
Integration into Multi-component Reaction Schemes
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex molecules, thereby reducing waste and saving time. frontiersin.orgmdpi.com The integration of this compound into MCRs is a significant area for future research, with the potential to generate novel libraries of highly functionalized and fluorinated compounds.
One promising direction is the use of this compound in the Hantzsch dihydropyridine (B1217469) synthesis, where an aniline replaces ammonium (B1175870) acetate (B1210297) as the nitrogen source. frontiersin.org This would lead to the formation of N-aryl-4-aryldihydropyridines bearing the hexafluoropropoxy moiety, which could be screened for biological activity. The use of environmentally benign, heterogeneous catalysts, such as biopolymer-based catalysts, would further enhance the green credentials of such synthetic routes. frontiersin.org
The Ugi and Passerini reactions are other cornerstone MCRs where this compound could serve as the amine component. The resulting α-acylamino amides and α-acyloxy carboxamides would be highly decorated with the hexafluoropropoxy group, potentially leading to compounds with interesting pharmacological or material properties. Given that fluorinated anilines have been successfully employed in Ugi-type reactions to produce indole (B1671886) derivatives, there is a strong precedent for the successful integration of our target compound. rsc.org
Furthermore, the development of novel MCRs specifically designed around the reactivity of this compound is a challenging yet rewarding goal. For instance, a three-component coupling of anilines, amines, and difluorocarbene has been developed to access formamidines. acs.org Adapting this methodology to use this compound could yield a new class of fluorinated formamidines.
| Multi-component Reaction | Reactant Types | Potential Product Scaffold | Reference |
| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-ketoester, this compound | N-Aryl-dihydropyridines | frontiersin.org |
| Ugi Reaction | Aldehyde/ketone, isocyanide, carboxylic acid, this compound | α-Acylamino amides | rsc.org |
| Formamidine Synthesis | Amine, difluorocarbene, this compound | Fluorinated formamidines | acs.org |
Development of More Sustainable and Efficient Production Methods
The current industrial production of anilines often relies on processes that are energy-intensive and utilize hazardous reagents. A key challenge and research direction is the development of more sustainable and efficient methods for the synthesis of this compound.
One area of focus is the catalytic hydrogenation of the corresponding nitroaromatic precursor, 1-(1,1,2,3,3,3-hexafluoropropoxy)-4-nitrobenzene. While catalytic hydrogenation is a well-established industrial process, there is room for improvement in terms of catalyst design and reaction conditions. google.com The development of highly active and selective catalysts that can operate under milder temperatures and pressures would significantly reduce the energy consumption and environmental impact of the process. For instance, the use of catalysts supported on novel materials could enhance catalyst longevity and ease of separation.
Another forward-looking approach is the exploration of bio-based routes to aniline and its derivatives. Research has shown the feasibility of producing aniline from plant biomass, which could dramatically improve the carbon footprint compared to traditional petroleum-based methods. While this technology is still in its early stages, adapting it for the production of substituted anilines like this compound represents a long-term goal for sustainable chemical manufacturing.
Furthermore, process intensification through the use of flow chemistry could offer significant advantages. Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The development of a continuous flow process for the synthesis of this compound would be a major step towards more efficient and sustainable production.
Unexplored Applications in Emerging Fields (e.g., non-biological sensing, energy storage materials)
The unique properties conferred by the hexafluoropropoxy group make this compound a compelling candidate for applications in emerging technological fields beyond its traditional use as a chemical intermediate.
In the realm of non-biological sensing , fluorinated aromatic compounds are known to exhibit interesting photophysical properties. The development of fluorescent probes for the detection of various analytes is an active area of research. acs.org The aniline moiety in this compound can be readily functionalized to incorporate a fluorophore, while the hexafluoropropoxy group can modulate the electronic properties and enhance the sensor's selectivity and sensitivity. For example, it could be incorporated into a sensor for fluoride (B91410) anions, where the interaction with the analyte would lead to a measurable change in fluorescence or color. acs.org
In the field of energy storage materials , fluorinated anilines have shown promise as components of hole-transporting materials (HTMs) in perovskite solar cells. mdpi.com The fluorination of aniline units can lower the HOMO energy levels, leading to better energy-level alignment with the perovskite layer and improved device efficiency and stability. mdpi.com this compound could serve as a novel building block for the design and synthesis of next-generation HTMs with enhanced performance and durability. Its incorporation into polymer-based dielectric materials for capacitors is another potential application, where the fluorinated group could contribute to a low dielectric constant and high electrical insulation. nasa.gov
| Emerging Field | Potential Application | Key Property Conferred by Hexafluoropropoxy Group | Reference |
| Non-biological Sensing | Fluorescent probes for anion detection | Modulation of electronic and photophysical properties | acs.orgacs.org |
| Energy Storage Materials | Hole-transporting materials in perovskite solar cells | Lowered HOMO energy level, improved stability | mdpi.com |
| Energy Storage Materials | Low dielectric constant polymer films | High electrical insulation, low dielectric constant | nasa.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline, and what challenges arise during purification?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution, where a fluorinated propoxy group is introduced to an aniline derivative. For example, 2,5-dichloro-4-(hexafluoropropoxy)aniline can be synthesized by reacting 2,5-dichloro-4-nitroaniline with hexafluoropropanol under basic conditions, followed by nitro-group reduction . Key challenges include managing fluorinated intermediates' volatility and ensuring purity via column chromatography (petroleum ether:DCM solvent systems). Residual fluorinated byproducts require careful NMR (<sup>19</sup>F) and HPLC-MS analysis for verification .
Q. How is the structural integrity of this compound confirmed?
- Answer : Structural characterization relies on multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve signals from fluorine-rich regions. For instance, the hexafluoropropoxy group exhibits distinct <sup>19</sup>F NMR splitting patterns due to J-coupling between adjacent fluorines. Mass spectrometry (HRMS) and FT-IR (C-F stretching at ~1150–1250 cm⁻¹) further validate molecular weight and functional groups .
Q. What are the primary applications of this compound in agrochemical research?
- Answer : The compound serves as a precursor for phenylurea-based insecticides, such as lufenuron, where its fluorinated side chain enhances lipid solubility and target binding. Derivatives like 3,5-dichloro-4-(hexafluoropropoxy)aniline are key intermediates in synthesizing chitin synthesis inhibitors, validated via bioassays against lepidopteran pests .
Advanced Research Questions
Q. How do fluorination patterns influence the photostability and environmental persistence of this compound?
- Answer : The hexafluoropropoxy group increases photostability due to strong C-F bonds, but UV exposure (e.g., 255 nm in ethanol) can cleave the ether linkage, generating trifluoroacetic acid derivatives . Environmental persistence studies using LC-MS/MS reveal half-lives >100 days in water, necessitating photodegradation pathway mapping (e.g., hydroxyl radical attack) for risk assessment .
Q. What methodological strategies resolve contradictions in bioactivity data across structural analogs?
- Answer : Comparative SAR studies using analogs with varying fluorination (e.g., heptafluoro vs. hexafluoro substituents) highlight the role of fluorine in enhancing receptor binding. For example, replacing the hexafluoropropoxy group with a non-fluorinated ethoxy moiety reduces insecticidal activity by ~90%, confirmed via in vitro acetylcholinesterase assays . Dose-response inconsistencies are addressed using standardized OECD guidelines for bioactivity testing .
Q. How can researchers mitigate trace fluorinated impurities in scaled-up synthesis?
- Answer : Process optimization includes using anhydrous DMF to suppress hydrolysis and inline <sup>19</sup>F NMR for real-time monitoring. Impurities like 2,5-dichloro-4-nitroaniline (unreacted precursor) are removed via fractional crystallization. QC protocols require GC-MS headspace analysis to detect volatile fluorocarbons (e.g., hexafluoropropene) .
Q. What analytical techniques quantify environmental residues of 4-(hexafluoropropoxy)aniline derivatives?
- Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates water samples, followed by UPLC-MS/MS (MRM mode) for quantification. Isotope dilution using <sup>13</sup>C-labeled internal standards corrects matrix effects. Detection limits of 0.1 ng/L are achievable, critical for compliance with EU REACH SVHC thresholds .
Q. What computational models predict the compound’s interaction with biological targets?
- Answer : Density functional theory (DFT) simulations reveal electron-withdrawing effects of the hexafluoropropoxy group, stabilizing charge-transfer interactions in enzyme active sites. Molecular docking (AutoDock Vina) predicts binding affinities to insect CYP450 enzymes, validated via crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
